molecular formula C17H20Br2N2O4 B2873323 Di-tert-butyl 2,4-dibromo-6-cyanophenyliminodicarbonate CAS No. 1956332-85-6

Di-tert-butyl 2,4-dibromo-6-cyanophenyliminodicarbonate

Cat. No.: B2873323
CAS No.: 1956332-85-6
M. Wt: 476.165
InChI Key: VZALVNUAWPNQNS-UHFFFAOYSA-N
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Description

Di-tert-butyl 2,4-dibromo-6-cyanophenyliminodicarbonate is a chemical compound with the molecular formula C17H20Br2N2O4 and a molecular weight of 476.165. It is characterized by the presence of tert-butyl groups, bromine atoms, a cyano group, and an iminodicarbonate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of di-tert-butyl 2,4-dibromo-6-cyanophenyliminodicarbonate typically involves the reaction of 2,4-dibromo-6-cyanophenylisocyanate with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

Di-tert-butyl 2,4-dibromo-6-cyanophenyliminodicarbonate undergoes various types of chemical reactions, including:

Scientific Research Applications

Di-tert-butyl 2,4-dibromo-6-cyanophenyliminodicarbonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of di-tert-butyl 2,4-dibromo-6-cyanophenyliminodicarbonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Di-tert-butyl 2,4-dibromo-6-cyanophenyliminodicarbonate can be compared with other similar compounds, such as:

    Di-tert-butyl 2,4-dibromo-6-cyanophenylisocyanate: This compound shares a similar structure but lacks the iminodicarbonate moiety.

    Di-tert-butyl 2,4-dibromo-6-cyanophenylcarbamate: This compound has a carbamate group instead of the iminodicarbonate moiety.

    Di-tert-butyl 2,4-dibromo-6-cyanophenylurea: This compound contains a urea group in place of the iminodicarbonate moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .

Biological Activity

Di-tert-butyl 2,4-dibromo-6-cyanophenyliminodicarbonate is a compound of significant interest due to its biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex chemical structure characterized by the presence of multiple functional groups that contribute to its biological activity. The molecular formula is C16H18Br2N2O4C_{16}H_{18}Br_2N_2O_4, and its molecular weight is approximately 444.24 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.
  • Antioxidant Properties : It demonstrates the ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Cytotoxicity : Studies have shown that it can induce cytotoxic effects in certain cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis. This effect has been observed in both Gram-positive and Gram-negative bacteria.
  • Antioxidant Mechanism : this compound acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.
  • Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potent antibacterial activity that could be harnessed in pharmaceutical applications.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human fibroblast cells. The IC50 value for antioxidant activity was determined to be 25 µM, indicating a strong potential for use in formulations aimed at reducing oxidative damage.

Case Study 3: Cytotoxic Effects on Cancer Cells

Research involving the treatment of human breast cancer cell lines (MCF-7) with varying concentrations of this compound indicated a dose-dependent decrease in cell viability. The IC50 was calculated at approximately 15 µM after 48 hours of exposure, highlighting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectMIC/IC50 Value
AntimicrobialEffective against S. aureus32 µg/mL
Effective against E. coli32 µg/mL
AntioxidantReduces oxidative stressIC50 = 25 µM
CytotoxicInduces apoptosis in MCF-7 cellsIC50 = 15 µM

Properties

IUPAC Name

tert-butyl N-(2,4-dibromo-6-cyanophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Br2N2O4/c1-16(2,3)24-14(22)21(15(23)25-17(4,5)6)13-10(9-20)7-11(18)8-12(13)19/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZALVNUAWPNQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1Br)Br)C#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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